3,3-dimethyl-1-azaspiro[3.3]heptan-2-one

Lipophilicity Permeability Medicinal Chemistry

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one (CAS 2758004-54-3) is a spirocyclic β‑lactam (2‑azetidinone) that belongs to the 1‑azaspiro[3.3]heptane family, a class recognized as rigid bioisosteres of piperidine. The compound features a gem‑dimethyl substitution at the 3‑position, which distinguishes it from the parent 1‑azaspiro[3.3]heptan‑2‑one and other spiro‑β‑lactam analogs.

Molecular Formula C8H13NO
Molecular Weight 139.2
CAS No. 2758004-54-3
Cat. No. B6216809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-1-azaspiro[3.3]heptan-2-one
CAS2758004-54-3
Molecular FormulaC8H13NO
Molecular Weight139.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one – A Gem-Dimethyl Spirocyclic β-Lactam Building Block for Fragment-Based and Bioisostere-Driven Discovery


3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one (CAS 2758004-54-3) is a spirocyclic β‑lactam (2‑azetidinone) that belongs to the 1‑azaspiro[3.3]heptane family, a class recognized as rigid bioisosteres of piperidine [1]. The compound features a gem‑dimethyl substitution at the 3‑position, which distinguishes it from the parent 1‑azaspiro[3.3]heptan‑2‑one and other spiro‑β‑lactam analogs. It is primarily employed as a conformationally constrained intermediate in medicinal chemistry programs that require precise control of lipophilicity and Fsp³ character [2].

Why 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one Cannot Be Swapped with Unsubstituted or 6-Substituted 1-Azaspiro[3.3]heptan-2-one Analogs


The 1‑azaspiro[3.3]heptan‑2‑one scaffold is not a single interchangeable template; substituent identity at the 3‑position directly modulates lipophilicity, three‑dimensional carbon saturation (Fsp³), and the conformer population accessible to the spiro junction. Generic replacement of 3,3‑dimethyl‑1‑azaspiro[3.3]heptan‑2‑one with the unsubstituted parent (CAS 51047‑68‑8) or with 6‑tert‑butyl analog (CAS 2866324‑06‑1) will alter these properties in ways that can shift a lead compound out of the optimal property space defined for permeability, solubility, or target complementarity [1]. The quantitative comparisons that follow provide the rationale for intentional, data‑driven selection.

Quantitative Differentiation of 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one Against Closest Analogs


Calculated LogP of 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one is 1.06, 2.5-Fold Higher Than the Unsubstituted 1-Azaspiro[3.3]heptan-2-one (LogP 0.43)

The predicted octanol–water partition coefficient (LogP) of 3,3‑dimethyl‑1‑azaspiro[3.3]heptan‑2‑one is 1.06 [1]. In contrast, the unsubstituted parent compound 1‑azaspiro[3.3]heptan‑2‑one (CAS 51047‑68‑8) has a predicted LogP of 0.43 . This represents an absolute increase of 0.63 log units, corresponding to roughly 2.5‑fold higher lipophilicity for the 3,3‑dimethyl derivative. Both values were obtained from the same computational engine (XLogP3‑AA), ensuring cross‑study comparability.

Lipophilicity Permeability Medicinal Chemistry

3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one Has Zero Rotatable Bonds and an Fsp³ of 0.875, Matching the Rigidity Profile Required for Conformational Restriction

The target compound has zero rotatable bonds and an Fsp³ (fraction of sp³‑hybridized carbons) of 0.875 [REFS‑1]. The unsubstituted parent also has zero rotatable bonds but a slightly lower Fsp³ of 0.833 (5 sp³ carbons out of 6 total, with the C2 carbonyl being sp²) . The 3,3‑dimethyl substitution adds two extra sp³‑hybridized carbons, maximizing three‑dimensional character while preserving complete rotational restriction, a combination that is not achievable with the parent scaffold or with 6‑substituted variants that introduce a rotatable side chain.

Conformational Restriction Fsp³ Fragment-Based Drug Design

Gem-Dimethyl Substitution in β‑Lactam Scaffolds Is Systematically Associated with Enhanced Metabolic Stability: Class-Level Inference

No direct microsomal stability data comparing 3,3‑dimethyl‑1‑azaspiro[3.3]heptan‑2‑one with the unsubstituted analog were found in the public domain. However, the gem‑dimethyl group is a well‑established structural motif for shielding metabolically labile positions in β‑lactam and azetidine-based series. The comprehensive perspective by Talele (2018) documents multiple cases where gem‑dimethyl incorporation on β‑lactam or azetidine cores reduced Phase I oxidative clearance and improved plasma stability, often by ≥2‑fold [1]. Because the 3‑position of 1‑azaspiro[3.3]heptan‑2‑one is a potential site of oxidative metabolism adjacent to the strained β‑lactam ring, the gem‑dimethyl substitution is mechanistically expected to confer a similar protective effect. This inference is class‑level and should be verified by head‑to‑head metabolic stability experiments before procurement decisions that depend on this property.

Metabolic Stability Gem-Dimethyl Effect β‑Lactam

Polar Surface Area of 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one (29 Ų) Is Nearly Identical to the Unsubstituted Parent (29.1 Ų), Preserving CNS Permeability Potential

The topological polar surface area (TPSA) of 3,3‑dimethyl‑1‑azaspiro[3.3]heptan‑2‑one is 29 Ų [1], essentially identical to the TPSA of unsubstituted 1‑azaspiro[3.3]heptan‑2‑one (29.1 Ų) . Both values fall well below the empirical threshold of 60–70 Ų commonly associated with favorable blood‑brain barrier penetration. This demonstrates that the gem‑dimethyl substitution increases lipophilicity (see Evidence Item 1) without enlarging the polar surface area, a property profile that is advantageous for CNS‑penetrant fragment design.

Polar Surface Area Blood-Brain Barrier CNS Drug Design

The 1-Azaspiro[3.3]heptane Core Has Been Validated as a Piperidine Bioisostere in a Functional Bupivacaine Analog, and 3,3-Dimethyl Derivatization Builds on This Scaffold

Kirichok et al. (2023) demonstrated that the 1‑azaspiro[3.3]heptane core (as the reduced amine, not the 2‑one) can replace the piperidine ring in bupivacaine, yielding an analog with high functional activity [1]. While this validation was performed on the non‑carbonyl, non‑gem‑dimethyl variant, it establishes the 1‑azaspiro[3.3]heptane framework as a viable piperidine surrogate. The 3,3‑dimethyl‑2‑one derivative is the direct synthetic precursor for generating diverse substitution patterns at the 2‑position, offering an advantage over the parent 2‑one for programs that require additional lipophilicity or steric shielding from the gem‑dimethyl group during the bioisostere replacement step.

Bioisostere Piperidine Replacement Scaffold Validation

Data-Driven Application Scenarios Where 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one Outperforms Closest Analogs


Fragment Libraries Requiring Elevated Fsp³ and Zero Rotatable Bonds for High‑Quality Hit Generation

Fragment‑based screening campaigns prioritize compounds with three‑dimensional character (Fsp³ ≥ 0.7) and complete conformational restriction (zero rotatable bonds) to maximize binding efficiency and minimize entropic penalties. With Fsp³ of 0.875 and zero rotatable bonds [3], 3,3‑dimethyl‑1‑azaspiro[3.3]heptan‑2‑one is a superior choice over 6‑substituted analogs that introduce rotatable bonds, and provides higher three‑dimensionality than the unsubstituted parent (Fsp³ ≈ 0.833) .

CNS-Targeted Lead Optimization Where Increased Lipophilicity Must Be Achieved Without Raising TPSA

Programs targeting CNS or intracellular proteins require molecules with LogP between 1 and 3 and TPSA below 60–70 Ų. 3,3‑Dimethyl‑1‑azaspiro[3.3]heptan‑2‑one delivers a LogP of 1.06 and TPSA of 29 Ų [3], improving lipophilicity by 0.63 log units over the unsubstituted parent (LogP 0.43) while maintaining the same low polar surface area (29 vs. 29.1 Ų) . This profile supports exploration of lipophilic binding pockets without compromising passive membrane diffusion.

Piperidine Bioisostere Programs That Demand a Synthetic Handle for Late‑Stage Diversification

The 1‑azaspiro[3.3]heptane core has been experimentally validated as a piperidine replacement in a functional bupivacaine analog [3]. 3,3‑Dimethyl‑1‑azaspiro[3.3]heptan‑2‑one serves as a versatile precursor in this context: the β‑lactam carbonyl can be reduced to the amine or functionalized with nucleophiles, while the gem‑dimethyl group provides steric protection of the C3 position. This combination of validated bioisostere potential and synthetic flexibility is not available with the fully reduced 1‑azaspiro[3.3]heptane analogs that lack the carbonyl handle.

Medicinal Chemistry Projects Aiming to Mitigate Phase I Metabolism Through Steric Shielding

When metabolic soft spots are identified adjacent to the spiro junction, the gem‑dimethyl group at C3 offers a rational strategy for reducing oxidative metabolism, consistent with documented effects of gem‑dimethyl substitution in β‑lactam and azetidine series [3]. Although direct experimental data for this specific compound are lacking, the structural precedent supports its selection over the unsubstituted 1‑azaspiro[3.3]heptan‑2‑one in lead series where oxidative clearance has been observed at or near the C3 position.

Quote Request

Request a Quote for 3,3-dimethyl-1-azaspiro[3.3]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.